Lithium bicarbonate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
lithium;hydrogen carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2O3.Li/c2-1(3)4;/h(H2,2,3,4);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQRPHMAXFVUBJX-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C(=O)(O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
LiHCO3, CHLiO3 | |
| Record name | lithium bicarbonate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Lithium_bicarbonate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80904557 | |
| Record name | Lithium bicarbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80904557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
68.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5006-97-3 | |
| Record name | Lithium bicarbonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005006973 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lithium bicarbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80904557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LITHIUM BICARBONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K73H191F56 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis Methodologies and Formation Mechanisms
Industrial-Scale Synthesis Pathways
Industrial methodologies for producing lithium bicarbonate are predominantly designed as a crucial step within the broader process of lithium carbonate purification. These pathways leverage the solubility difference between lithium carbonate and this compound to separate it from various impurities.
Bicarbonation of Lithium Carbonate via Carbon Dioxide Pressurization
The most prevalent industrial method for synthesizing this compound involves the reaction of a lithium carbonate slurry with carbon dioxide under pressure. wipo.intgoogle.comymhgsb.com This process, often referred to as carbonation, converts the sparingly soluble lithium carbonate into the more soluble this compound, allowing for the separation of insoluble impurities through physical means like filtration. google.comymhgsb.com
Li₂CO₃(s) + CO₂(g) + H₂O(l) ⇌ 2LiHCO₃(aq) scispace.comchemequations.com
This equilibrium is influenced by factors such as temperature, pressure, and the concentration of reactants and products. vaia.comscispace.com The forward reaction, the formation of this compound, is favored by higher carbon dioxide pressure and lower temperatures. scispace.comsemanticscholar.org Conversely, the reverse reaction, the decomposition of this compound back to lithium carbonate, is promoted by heating the solution, which drives off carbon dioxide gas. google.combrainly.in
The process involves the dissolution of carbon dioxide in water to form carbonic acid (H₂CO₃), which then reacts with the solid lithium carbonate. scispace.com The reactions can be broken down as follows:
CO₂(g) + H₂O(l) ⇌ H₂CO₃(aq)
Li₂CO₃(s) + H₂CO₃(aq) ⇌ 2LiHCO₃(aq) scispace.com
The equilibrium constant (K) for the decomposition of solid this compound is expressed based on the partial pressures of the gaseous products, as the concentrations of the solid phases are considered constant. vaia.com
K = [H₂O][CO₂] vaia.com
Optimizing process parameters is critical to maximize the yield and efficiency of this compound formation. Key parameters include temperature, pressure, and the amount of carbon dioxide used.
Temperature: The carbonation process is typically conducted at lower temperatures, as the solubility of both carbon dioxide and this compound in water decreases with increasing temperature. scispace.comsemanticscholar.org Studies have shown optimal temperature ranges to be between -15°C and 40°C, with a more specific range of 5°C to 15°C often cited to maximize solubility. Research indicates that as the temperature increases, the conversion rate of lithium carbonate to this compound decreases. mdpi.com For instance, one study found the best carbonization temperature to be 25°C. semanticscholar.orgmdpi.com
Pressure: Carbon dioxide pressure is a significant factor, with higher pressures increasing the dissolution of CO₂ in the slurry and thus favoring the forward reaction. scispace.comeeer.org Industrial processes often operate under pressures ranging from 0.7 to 20 atmospheres. google.com At elevated temperatures (10–40°C), higher pressures of 8–15 atm are preferred to maintain CO₂ saturation.
Carbon Dioxide (CO₂) Excess: To ensure the complete conversion of lithium carbonate, a stoichiometric excess of carbon dioxide is typically used. google.com The excess amount can range from 1 to 10 times the theoretical requirement, with a typical range of 1.3 to 2 times being sufficient.
The following table summarizes typical and optimized process parameters found in various studies:
| Parameter | General Range | Optimized Conditions (from various studies) |
| Temperature | -15°C to 40°C google.com | 25°C semanticscholar.orgmdpi.comresearchgate.net |
| Pressure | 0.7 to 20 atm google.com | 0.3 MPa semanticscholar.orgmdpi.com, 0.4 MPa researchgate.net |
| CO₂ Flow Rate | - | 2 L/min semanticscholar.orgmdpi.com, 1.0 L/min researchgate.net |
| Liquid-to-Solid Ratio | - | 25:1 (mL/g) semanticscholar.orgmdpi.com |
| Stirring Speed | - | 400 rpm semanticscholar.orgmdpi.comresearchgate.net |
| Reaction Time | - | 2 hours semanticscholar.orgmdpi.com, 120 min researchgate.net |
The dissolution of lithium carbonate during the carbonation process is a complex kinetic process influenced by mass transfer and reaction rates. scispace.commdpi.com The rate-determining step under many conditions is identified as diffusion through the product layer. researchgate.net
Several factors affect the dissolution rate:
CO₂ Partial Pressure and Flow Rate: Increasing the partial pressure and flow rate of carbon dioxide enhances the dissolution rate of lithium carbonate by increasing the mass transfer of CO₂ into the liquid phase. scispace.comresearchgate.net
Temperature: An increase in temperature generally decreases the dissolution rate due to the reduced solubility of CO₂. scispace.comresearchgate.net
Solid Concentration and Particle Size: A higher concentration of lithium carbonate solids and larger particle sizes tend to decrease the dissolution rate. scispace.comresearchgate.netresearchgate.net
Agitation: Increased stirring speed promotes the dissolution process by reducing diffusion resistance and improving contact between the phases. researchgate.net
Research has indicated that the kinetics of the carbonation process can be described by the following equation, which is characteristic of a process controlled by product layer diffusion: 1 - 3(1-X)²ᐟ³ + 2(1-X) = kt + b Where X is the conversion of Li₂CO₃, k is the reaction rate constant, and t is time. scispace.comresearchgate.net
Process Parameter Optimization: Temperature, Pressure, and CO₂ Excess
Precipitation from Lithium Sulfate (B86663) Solutions using Ammonium (B1175870) Bicarbonate
An alternative pathway for forming this compound, which subsequently precipitates as lithium carbonate, involves the use of ammonium bicarbonate as a precipitating agent in lithium sulfate solutions. orientjchem.org This method is particularly relevant in processes recovering lithium from sources like salt lake brines, where lithium is often present as lithium sulfate.
The reaction mechanism is as follows:
Li₂SO₄(aq) + 2NH₄HCO₃(aq) → 2LiHCO₃(aq) + (NH₄)₂SO₄(aq) Followed by the precipitation of lithium carbonate upon heating or changes in pH. google.com
Key process conditions for this method include:
Temperature: The reaction is typically carried out at temperatures between 20°C and 50°C to balance the reaction kinetics with the stability of ammonium bicarbonate. Some processes may operate at higher temperatures, such as 60-65°C. google.com
Molar Ratio: A stoichiometric ratio of lithium sulfate to ammonium bicarbonate of 1:2 is required, often with an excess of ammonium bicarbonate to drive the precipitation. google.com
Post-Treatment: The resulting precipitate is filtered and washed to remove byproducts like ammonium sulfate.
This method avoids the introduction of sodium ions, which can be a contaminant in the final lithium carbonate product. orientjchem.org The by-product, ammonium sulfate, can also be a valuable commodity. google.com
Electrochemical Approaches to Bicarbonate Generation
Electrochemical methods represent an emerging approach to generating the necessary reactants for bicarbonate synthesis. For instance, an electrochemical cell can convert a purified lithium chloride (LiCl) solution into a lithium hydroxide (B78521) (LiOH) solution. google.com This lithium hydroxide solution can then be carbonated by reacting it with carbon dioxide to produce lithium carbonate, which can subsequently be converted to this compound. google.com
Electrolysis: 2LiCl(aq) + 2H₂O(l) → 2LiOH(aq) + H₂(g) + Cl₂(g)
Carbonation: 2LiOH(aq) + CO₂(g) → Li₂CO₃(s) + H₂O(l)
Bicarbonation: Li₂CO₃(s) + CO₂(g) + H₂O(l) → 2LiHCO₃(aq)
This approach is part of broader efforts to develop more sustainable and efficient lithium extraction and purification processes. google.com Other research has explored the direct electrochemical reduction of CO₂ (in the form of bicarbonate) to produce other chemicals, indicating the potential for electrochemical routes in carbonate and bicarbonate chemistry. wikipedia.org
Laboratory-Scale Synthesis Techniques
The primary laboratory-scale synthesis of this compound involves the carbonation of lithium carbonate. Alternative methods using different lithium sources have also been explored.
Carbonation of Lithium Carbonate
The most prevalent and extensively documented method for synthesizing this compound is through the reaction of lithium carbonate (Li₂CO₃) with carbon dioxide (CO₂) in an aqueous medium. frontiersin.org This process, often referred to as the carbonization method, leverages the higher solubility of this compound compared to the sparingly soluble lithium carbonate to facilitate purification processes. mdpi.comwikipedia.org The fundamental reaction is:
Li₂CO₃(s) + CO₂(g) + H₂O(l) ⇌ 2LiHCO₃(aq) google.com
This is a reversible, three-phase gas-liquid-solid reaction. scispace.com The forward reaction is favored by controlling several key parameters to maximize the conversion rate and yield of the dissolved this compound.
Research has identified optimal conditions for this synthesis. The process typically involves bubbling CO₂ gas into an aqueous slurry of lithium carbonate. mdpi.com The resulting this compound solution is then separated from any insoluble impurities by filtration. google.com
Table 1: Investigated Parameters for this compound Synthesis via Carbonation
This table summarizes the range of conditions investigated in laboratory settings to optimize the conversion of lithium carbonate to this compound.
| Parameter | Investigated Range | Optimal Value (from select studies) | Rationale and Effects | Source |
| Temperature | -15°C to 45°C | 25°C | Lower temperatures increase the solubility of both CO₂ and LiHCO₃, favoring the forward reaction. Higher temperatures can cause decomposition of LiHCO₃ back to Li₂CO₃. | mdpi.comgoogle.com |
| CO₂ Pressure | 1 to 20 atm | >1 atm | Higher pressure increases CO₂ saturation in the solution, driving the reaction forward to completion. | google.comgoogle.com |
| Liquid-to-Solid Ratio | 10:1 to 50:1 | 25:1 | Affects slurry density and diffusion resistance. Higher ratios can increase the mass transfer rate but result in a more dilute product solution. | mdpi.comresearchgate.net |
| CO₂ Flow Rate | 1.0 to 3.0 L/min | 2 L/min | Influences the mass transfer efficiency of CO₂ from the gas phase to the liquid phase. | mdpi.com |
| Stirring Speed | ~400 rpm | 400 rpm | Agitation is crucial to ensure efficient mixing between the three phases (gas, liquid, solid), preventing mass transfer limitations. | mdpi.comresearchgate.net |
Alternative Synthesis: Precipitation from Lithium Sulfate
An alternative laboratory method involves the use of lithium sulfate (Li₂SO₄), a common intermediate in lithium extraction from brines, and ammonium bicarbonate (NH₄HCO₃). j-kirr.or.kr In this process, ammonium bicarbonate is added to a lithium sulfate solution to directly precipitate this compound.
The reaction conditions for this method are also controlled to balance reaction kinetics and the stability of the reactants.
Table 2: Synthesis Parameters for LiHCO₃ from Lithium Sulfate
| Parameter | Investigated Range | Rationale | Source |
| Temperature | 20°C to 50°C | Balances reaction kinetics with the thermal stability of ammonium bicarbonate. | |
| Molar Ratio (Li₂SO₄:NH₄HCO₃) | ~1:2 | An excess of ammonium bicarbonate is used to drive the precipitation of LiHCO₃. |
Mechanism-Driven Synthetic Route Development
Understanding the formation mechanism of this compound is crucial for optimizing synthesis routes and improving efficiency. The process is governed by reaction kinetics and the chemical equilibria of the carbonate system in water.
Reaction Pathway
The formation of this compound from lithium carbonate and carbon dioxide is not a single-step event. It proceeds through the formation of carbonic acid (H₂CO₃) as a key intermediate. google.comeeer.org
Reaction with Lithium Carbonate: The newly formed carbonic acid then reacts with dissolved lithium carbonate to produce the more soluble this compound. H₂CO₃(aq) + Li₂CO₃(aq) ⇌ 2LiHCO₃(aq) google.com
Influence of pH and Carbonate Speciation
The stability and formation of this compound are highly dependent on the pH of the aqueous solution. The dominant carbonate species in solution changes with pH, directly influencing the reaction equilibrium.
Below pH 6.3: Carbonic acid (H₂CO₃) is the dominant species. eeer.org
Between pH 6.3 and 10.3: The bicarbonate ion (HCO₃⁻) is prevalent. This is the optimal range for the formation and stability of LiHCO₃. eeer.org
Above pH 10.3: The carbonate ion (CO₃²⁻) becomes the dominant species. eeer.org
Therefore, maintaining the pH in the optimal range of 6.5 to 8.0 is critical for maximizing the yield of this compound.
Kinetic and Mass Transfer Considerations
Mass Transfer Control: The process is often limited by the rate at which reactants move between phases. This includes the dissolution of CO₂ into the water and the dissolution of solid Li₂CO₃. mdpi.com Factors like stirring speed, CO₂ flow rate, and temperature significantly impact these mass transfer rates.
Product Layer Diffusion: Kinetic studies have shown that as the reaction progresses, a layer of the product can form, and the diffusion of reactants through this layer can become the rate-determining step. scispace.com
By understanding these mechanistic details, synthetic routes can be developed and refined to control the reaction environment precisely, thereby maximizing the efficiency and purity of the resulting this compound solution.
Chemical Reactivity and Solution Chemistry
Decomposition Pathways of Lithium Bicarbonate
Thermal Decomposition Kinetics and Product Characterization
The thermal decomposition of this compound is an endothermic process, meaning it requires an input of heat to proceed. When an aqueous solution of this compound is heated, it decomposes into lithium carbonate (Li₂CO₃), carbon dioxide (CO₂), and water (H₂O). This reaction is central to methods for producing high-purity lithium carbonate. semanticscholar.orgmdpi.com
The primary products of this decomposition are solid lithium carbonate, gaseous carbon dioxide, and water. The reaction can be represented by the following equation:
2LiHCO₃(aq) → Li₂CO₃(s) + CO₂(g) + H₂O(l)
The rate of this decomposition reaction is significantly influenced by temperature. Studies have shown that as the temperature increases, the reaction rate and the conversion rate of this compound to lithium carbonate increase substantially. semanticscholar.orgmdpi.com For instance, increasing the temperature from 60°C to 90°C leads to a significant rise in both the reaction and conversion rates. semanticscholar.orgmdpi.com This is because the higher temperature provides the necessary energy for the endothermic decomposition and also promotes solute diffusion and the crystal growth rate of lithium carbonate. semanticscholar.org The decomposition process is often carried out at temperatures ranging from 20°C to 100°C. One study noted that the decomposition of LiHCO₃ to produce insoluble Li₂CO₃ occurs effectively at 90°C. mdpi.com
Table 1: Effect of Temperature on Thermal Decomposition of this compound
| Temperature (°C) | Effect on Reaction Rate | Effect on Conversion Rate | Reference |
|---|---|---|---|
| 60 | Moderate | Moderate | semanticscholar.orgmdpi.com |
| 70 | Increased | Increased | semanticscholar.org |
| 80 | Significantly Increased | Significantly Increased | semanticscholar.org |
| 90 | High | High, effective for Li₂CO₃ production | semanticscholar.orgmdpi.com |
Reversibility and Equilibrium of Decomposition Reactions
The decomposition of this compound is a reversible reaction. eeer.org The forward reaction, decomposition, is favored by an increase in temperature, while the reverse reaction, the formation of this compound from lithium carbonate, carbon dioxide, and water, is favored by lower temperatures. semanticscholar.org This reversible equilibrium is crucial in the industrial purification of lithium carbonate. In this process, crude lithium carbonate is dissolved in water under a carbon dioxide atmosphere to form a solution of the more soluble this compound. After filtering out insoluble impurities, the solution is heated to reverse the reaction, precipitating high-purity lithium carbonate. semanticscholar.org
The equilibrium can be shifted by altering the conditions. Increasing the temperature shifts the equilibrium to the right, favoring the formation of lithium carbonate. semanticscholar.org Conversely, increasing the pressure of carbon dioxide and/or decreasing the temperature will shift the equilibrium to the left, favoring the formation of this compound. Optimal temperatures for the formation of this compound (the reverse of decomposition) are generally low, for instance, between 5°C and 15°C, to maximize its solubility.
Acid-Base Chemistry and Salt Formation
This compound is an acidic salt, formed from the reaction of a weak acid (carbonic acid, H₂CO₃) and a strong base (lithium hydroxide (B78521), LiOH). However, in the context of the Brønsted-Lowry acid-base theory, the bicarbonate ion (HCO₃⁻) itself is amphiprotic, meaning it can act as both an acid (donating a proton to become the carbonate ion, CO₃²⁻) and a base (accepting a proton to become carbonic acid, H₂CO₃).
In reactions with acids, this compound acts as a base. It reacts with acids to form a lithium salt, carbon dioxide, and water. For example, the reaction with hydrochloric acid (HCl) is:
LiHCO₃(aq) + HCl(aq) → LiCl(aq) + H₂O(l) + CO₂(g)
In reactions with bases, the bicarbonate ion within this compound can act as an acid, though this is less common in typical applications. The more significant acid-base equilibrium is the one it participates in with carbonate and carbonic acid in aqueous solutions.
Aqueous Solution Equilibria of the Lithium-Carbonate System
The chemistry of this compound in water is intrinsically linked to the equilibria of the carbonate system.
Speciation of Carbonate and Bicarbonate Ions in Solution
In an aqueous solution containing lithium and the carbonate/bicarbonate system, several ionic species are present in equilibrium. The primary equilibria are governed by the dissociation of carbonic acid:
H₂O + CO₂(g) ⇌ H₂CO₃(aq)
H₂CO₃(aq) ⇌ H⁺(aq) + HCO₃⁻(aq) (pKa₁ ≈ 6.3) eeer.org
HCO₃⁻(aq) ⇌ H⁺(aq) + CO₃²⁻(aq) (pKa₂ ≈ 10.3) eeer.orgeuropa.eu
The relative concentrations of carbonic acid, bicarbonate ions, and carbonate ions are highly dependent on the pH of the solution. eeer.org At a low pH (below 6.3), the dominant species is carbonic acid (H₂CO₃). eeer.orgeuropa.eu In the pH range of approximately 6.3 to 10.3, the bicarbonate ion (HCO₃⁻) is the predominant species. eeer.orgeuropa.eu At a pH above 10.3, the carbonate ion (CO₃²⁻) becomes the dominant species. eeer.orgeuropa.eu
Factors Influencing Ionic Speciation (pH, Temperature, Concentration)
Several factors influence the distribution of ionic species in the lithium-carbonate aqueous system:
pH: As detailed above, pH is the most critical factor determining the speciation of carbonate and bicarbonate. A change in pH will shift the equilibrium between H₂CO₃, HCO₃⁻, and CO₃²⁻. For instance, adding an acid will increase the H⁺ concentration, shifting the equilibria to the left, favoring the formation of HCO₃⁻ and subsequently H₂CO₃. Conversely, adding a base will consume H⁺, shifting the equilibria to the right, favoring the formation of CO₃²⁻. eeer.org
Temperature: Temperature affects the solubility of both lithium carbonate and carbon dioxide, as well as the equilibrium constants (pKa values). The solubility of lithium carbonate decreases as the temperature increases. eeer.org This is why heating a this compound solution causes lithium carbonate to precipitate. Conversely, the solubility of CO₂ in water decreases with increasing temperature, which can affect the formation of carbonic acid. The decomposition of this compound is an endothermic process, so an increase in temperature will favor the products (lithium carbonate, CO₂, and water). semanticscholar.org
Concentration: The concentration of lithium ions and the total dissolved carbonate species also influences the equilibria. In solutions with high concentrations of lithium ions, the precipitation of lithium carbonate will occur at a pH where the concentration of carbonate ions is sufficient to exceed the solubility product (Ksp) of Li₂CO₃. Practical observations show that for effective precipitation of lithium carbonate, a pH above 8 is often required. eeer.org
Table 2: Dominant Carbonate Species in Aqueous Solution at Different pH Ranges
| pH Range | Dominant Species | Reference |
|---|---|---|
| < 6.3 | Carbonic Acid (H₂CO₃) | eeer.orgeuropa.eu |
| 6.3 - 10.3 | Bicarbonate Ion (HCO₃⁻) | eeer.orgeuropa.eu |
| > 10.3 | Carbonate Ion (CO₃²⁻) | eeer.orgeuropa.eu |
Interactions with Metal Ions and Complexation Phenomena
The interaction of this compound in aqueous solutions with other metal ions is a critical aspect of its chemistry, particularly relevant in industrial processes such as the purification of lithium salts from brines. These brines are often complex mixtures containing a variety of mono- and divalent cations. The reactivity of this compound is largely dictated by the behavior of the lithium ion (Li⁺) and the bicarbonate ion (HCO₃⁻) in the presence of other metallic species.
Research into the purification of this compound solutions frequently employs cation exchange resins to remove metallic impurities. google.comgoogle.com These processes rely on the differential affinity of the resin for various cations. In a typical scenario, a solution of impure this compound is passed through a resin bed. The resin exhibits a higher selectivity for multivalent metal ions compared to alkali metal ions. google.comgoogle.com This allows for the effective removal of contaminants such as calcium (Ca²⁺), magnesium (Mg²⁺), iron (Fe³⁺), and aluminum (Al³⁺), which are retained by the resin, while a purified this compound solution is collected. google.comgoogle.com The general selectivity sequence for many of these resins is Li⁺ < Na⁺ << multivalent metal ions. google.comgoogle.com
The presence of other metal ions, especially divalent cations, can significantly influence the precipitation of lithium from bicarbonate/carbonate solutions. In processes designed to recover lithium carbonate by precipitation, the existence of ions like Ca²⁺, Mg²⁺, and Sr²⁺ can lead to the co-precipitation of their respective carbonates. acs.org This not only reduces the purity of the final lithium carbonate product but can also inhibit its formation. acs.org The simultaneous presence of these interfering cations can lead to the consumption of available carbonate ions, thereby preventing the precipitation of lithium carbonate. acs.org
In aqueous solutions, transition metal ions exist as hydrated aqua ions, for example, [Fe(H₂O)₆]³⁺ or [Cu(H₂O)₄]²⁺. crunchchemistry.co.uklibretexts.org The high charge density of metal ions with an oxidation state of +3 or higher causes the polarization of coordinated water molecules, leading to hydrolysis and the release of protons (H⁺), which makes the solution acidic. crunchchemistry.co.uk When a bicarbonate solution is introduced to these acidic metal aqua ion solutions, a reaction occurs. The bicarbonate ion acts as a base, neutralizing the hydronium ions and reacting with the aqua complex. This typically results in the formation of an insoluble metal hydroxide precipitate and the evolution of carbon dioxide gas. crunchchemistry.co.uk
Furthermore, in concentrated solutions containing a mixture of ions, the phenomenon of ion pairing can be observed. Studies on brines have shown that ion pairs, such as those between sodium and carbonate, can form. acs.org While specific complexation data for this compound with other metal ions is not extensively detailed, the fundamental interactions involve competitive binding, precipitation, and acid-base reactions driven by the constituent ions. Divalent ions may form bicarbonates more readily than monovalent ions in certain environments. rsc.org
The following table summarizes the observed interactions between aqueous this compound solutions and various metal ions based on research findings.
| Metal Ion | Type of Interaction | Observed Phenomenon | Reference |
|---|---|---|---|
| Ca²⁺, Mg²⁺, Fe³⁺, Al³⁺ | Competitive Ion Exchange | Preferential binding to cation exchange resins over Li⁺, leading to purification of LiHCO₃ solution. | google.comgoogle.com |
| Ca²⁺, Mg²⁺, Sr²⁺ | Precipitation/Inhibition | Co-precipitation of metal carbonates, reducing Li₂CO₃ purity and potentially inhibiting its formation from solution. | acs.org |
| Transition Metal Ions (e.g., Fe³⁺) | Acid-Base Reaction | Reaction with acidic aqua ions leads to the precipitation of metal hydroxides and the release of CO₂. | crunchchemistry.co.uk |
| Na⁺ | Ion Pairing | Formation of Na-carbonate ion pairs in mixed solutions. | acs.org |
Thermodynamic and Kinetic Investigations
Dissolution Kinetics of Lithium Carbonate in Bicarbonation Processes
The conversion of solid lithium carbonate into the more soluble lithium bicarbonate is a key step in refining processes. researchgate.net This is achieved by reacting Li₂CO₃ with aqueous solutions of carbon dioxide in what is known as a bicarbonation process. The reaction is represented as:
Li₂CO₃(s) + CO₂(aq) + H₂O(l) ⇌ 2LiHCO₃(aq) core.ac.uk
The kinetics of this dissolution are studied in three-phase mechanically agitated slurry-bed reactors or slurry bubble columns and are influenced by numerous physical and chemical factors. researchgate.netscispace.com
Influence of Physical Parameters on Dissolution Rate
The rate at which lithium carbonate dissolves to form this compound is significantly affected by several operational parameters. Research has systematically investigated these influences to optimize the conversion efficiency. The dissolution rate of Li₂CO₃ generally increases with higher CO₂ pressure, faster agitation speed, and greater CO₂ flow rates. researchgate.neteeer.org Conversely, the rate tends to decrease with larger Li₂CO₃ particle sizes, higher solid concentrations in the slurry, and elevated reaction temperatures. researchgate.netscispace.comeeer.org
Table 1: Influence of Physical Parameters on Li₂CO₃ Dissolution Rate
| Parameter | Effect on Dissolution Rate | Rationale | Source |
|---|---|---|---|
| CO₂ Pressure | Increases | Higher pressure increases the solubility of CO₂ in the aqueous phase, driving the reaction forward. | researchgate.netscispace.com |
| Agitation Speed | Increases | Enhances mixing and reduces the thickness of the mass transfer film boundary, improving contact between the three phases (solid, liquid, gas). | researchgate.neteeer.org |
| CO₂ Flow Rate | Increases | A higher flow rate increases the volume mass transfer coefficient, accelerating the reaction. | researchgate.netmdpi.com |
| Particle Size | Decreases | Smaller particles have a larger specific surface area, which increases the available area for the reaction to occur. | researchgate.netscispace.com |
| Solid Concentration | Decreases | Higher solid concentration can increase slurry density and friction, potentially reducing the effective interfacial area for the reaction. | researchgate.netscispace.com |
| Temperature | Decreases | The solubility of both reactants, Li₂CO₃ and CO₂, decreases as temperature rises. researchgate.netscispace.commdpi.com this compound can also decompose at higher temperatures. mdpi.com |
Surface Chemical Reaction Control and Activation Energy
Kinetic studies are essential to understand the rate-limiting steps of the dissolution process. The kinetics of the carbonation process have been described using shrinking core models. researchgate.netscispace.com One study found that the process can be well-represented by the kinetic model 1−(1−X)¹/³=kt , where 'X' is the conversion of Li₂CO₃ and 'k' is the reaction rate constant. researchgate.neteeer.org This model is often associated with processes where the chemical reaction at the surface is the rate-determining step.
Another investigation, conducted in a slurry bubble column reactor, concluded that the kinetics were better represented by the equation 1-3(1-X)²/³+2(1-X)=kt+b . scispace.com This model suggests that the rate-determining step under the studied conditions was the diffusion of reactants or products through the product layer. scispace.com
Crystallization Kinetics of Lithium Carbonate from Bicarbonate Solutions
The precipitation of high-purity lithium carbonate from a this compound solution is typically achieved by heating the solution. This process reverses the dissolution reaction, causing the less soluble Li₂CO₃ to crystallize as CO₂ is driven off:
2LiHCO₃(aq) → Li₂CO₃(s) + CO₂(g) + H₂O(l) scispace.com
Understanding the crystallization kinetics is vital for controlling the purity, particle size, and morphology of the final Li₂CO₃ product. dntb.gov.uamdpi.com
Impact of Initial Concentration and Stirring Dynamics
The initial concentration of the this compound solution and the hydrodynamic conditions, such as stirring, are critical parameters influencing the crystallization process.
Initial Concentration : The initial concentration of LiHCO₃ affects the supersaturation of the solution upon heating, which is a primary driving force for nucleation and crystal growth. researchgate.net Studies have shown that the purity of the resulting Li₂CO₃ first increases and then decreases as the initial LiHCO₃ concentration rises. researchgate.net
Stirring Dynamics : The stirring rate has a significant impact on the particle size of the precipitated lithium carbonate. dntb.gov.ua Higher stirring speeds generally lead to smaller particle sizes. mdpi.com The linear growth rate of lithium carbonate has been observed to increase with a faster stirring speed, which is indicative of surface integration control. mdpi.com
Mechanisms of Lithium Carbonate Precipitation
The mechanism controlling the crystallization has been identified as a combination of surface reaction and diffusion, with a calculated apparent activation energy of 23.55 kJ/mol . researchgate.net This value suggests that both diffusion of ions to the crystal surface and the integration of those ions into the crystal lattice play a role. The analysis of the crystal growth mechanism in other studies showed that the growth of Li₂CO₃ from LiHCO₃ solutions was mainly controlled by diffusion. researchgate.net
The process is highly dependent on supersaturation. researchgate.net At temperatures below 60°C, the supersaturation level can restrict the increase of the crystallization rate. researchgate.net It has also been proposed that crystal agglomeration primarily results from the aggregation of precursor clusters rather than from the collision of well-defined crystals. mdpi.com
Solubility Studies in Multicomponent Systems
The efficiency of both the dissolution and crystallization stages is heavily dependent on the solubility of lithium carbonate and this compound, which can be significantly altered by the presence of other ions in solution. conicet.gov.ar These solutions, often derived from brines or recycled materials, are complex multicomponent systems. conicet.gov.arunipa.it
The solubility of Li₂CO₃ generally decreases as temperature increases. eeer.orgresearchgate.net However, the presence of other salts can have varied effects:
Common Ion Effect : The solubility of Li₂CO₃ decreases in the presence of other lithium salts, such as LiCl, due to the common ion effect. researchgate.net
Salting-in and Salting-out : The presence of non-common ions can either increase ("salting-in") or decrease ("salting-out") the solubility of Li₂CO₃.
In NaCl and KCl solutions, the solubility of Li₂CO₃ has been observed to initially increase to a maximum before gradually decreasing as the salt concentration continues to rise. researchgate.netunipa.it
Na₂SO₄ has been reported to cause a "salting-in" effect, increasing the solubility of Li₂CO₃. unipa.it
The presence of Na⁺ and K⁺ ions can lead to a considerable drop in the final Li⁺ concentration after precipitation, indicating a decrease in Li₂CO₃ solubility. acs.org
Thermodynamic models, such as the Pitzer model, have been used to predict Li₂CO₃ solubility behavior in ternary systems like Li₂CO₃-Li₂SO₄-H₂O. core.ac.ukaalto.fi The presence of impurities such as sulfate (B86663) can affect the purity of the final product, with studies showing that a relatively pure Li₂CO₃ product can be obtained at a SO₄²⁻/Li⁺ ratio of 1:2 at 90°C. acs.org
Table 2: Chemical Compounds Mentioned
| Compound Name | Chemical Formula |
|---|---|
| This compound | LiHCO₃ |
| Lithium carbonate | Li₂CO₃ |
| Carbon dioxide | CO₂ |
| Water | H₂O |
| Lithium chloride | LiCl |
| Sodium chloride | NaCl |
| Potassium chloride | KCl |
| Sodium sulfate | Na₂SO₄ |
| Lithium sulfate | Li₂SO₄ |
| Sodium carbonate | Na₂CO₃ |
| Potassium carbonate | K₂CO₃ |
| Ammonia | NH₃ · H₂O |
| Sodium hydroxide (B78521) | NaOH |
| Hydrochloric acid | HCl |
| Oxalic acid | C₂H₂O₄ |
| Sulfuric acid | H₂SO₄ |
| Lithium hydroxide | LiOH |
| Sodium bicarbonate | NaHCO₃ |
| Boric acid | H₃BO₃ |
| Barium chloride | BaCl₂ |
| Barium sulfate | BaSO₄ |
| Silver nitrate | AgNO₃ |
Advanced Characterization and Analytical Methodologies
Spectroscopic Techniques for Structural and Compositional Analysis
Spectroscopy provides invaluable insights into the molecular structure and bonding within lithium bicarbonate and its related species.
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for probing the structure of bicarbonate ions and their interactions in solution and in clusters. cdnsciencepub.com Laser Raman and infrared spectra of aqueous solutions of this compound have been determined at 25 °C. cdnsciencepub.com Studies have shown that for bicarbonate solutions, there is no significant evidence of ionic interactions based on the vibrational spectrum. cdnsciencepub.com
In-situ IR and Raman spectroscopy are particularly useful for monitoring reactions in real-time without the need for sampling, which could alter the composition of the mixture. americanpharmaceuticalreview.com This is especially pertinent for studying unstable species like this compound. americanpharmaceuticalreview.com Raman spectroscopy can monitor changes in the concentration of reactants and products, while IR spectroscopy provides complementary information about the solution phase. americanpharmaceuticalreview.com For instance, in reactions involving lithium compounds, Raman spectroscopy has been shown to be superior for in-situ monitoring as it is less affected by changes in the opacity of the solution compared to IR. americanpharmaceuticalreview.com
Research on hydrated bicarbonate anion clusters (HCO₃⁻(H₂O)ₙ) using IR spectroscopy helps in understanding the stepwise solvation of the bicarbonate anion. researchgate.net These studies, combined with computational models, reveal how water molecules interact with the bicarbonate ion, preferentially binding to the carboxy group rather than the hydroxyl group. researchgate.net
| Species/Vibration | Raman Shift (cm⁻¹) | Infrared Absorption (cm⁻¹) | Assignment |
|---|---|---|---|
| HCO₃⁻ | - | 1234 | Intermediate species researchgate.net |
| CO₃²⁻ | - | 1380 | Intermediate species researchgate.net |
| *COOH intermediate | - | 1288, 1380, 1660 | C-OH stretch, C-O stretch, C=O asymmetric stretch researchgate.net |
While this compound is not stable as a solid under ambient conditions, X-ray Diffraction (XRD) is a critical technique for identifying the crystalline phases of its decomposition product, lithium carbonate (Li₂CO₃), and any potential impurities. azom.com XRD analysis provides structural information about crystalline materials, allowing for phase identification and quantification. thermofisher.com
In the context of lithium production, XRD is used to verify the crystalline structure and purity of the final Li₂CO₃ product. azom.com The technique can detect crystalline impurities such as magnesium sulfate (B86663) (MgSO₄·7H₂O) and magnesium oxide (MgO), which can be present in lithium derived from brines. nih.gov However, the detection limit of XRD for minor phases is typically above 5% w/w, necessitating the use of other techniques for trace impurity analysis. nih.gov The XRD patterns of precipitated Li₂CO₃ generally correlate with reference data (ICDD 00-022-1141), confirming the formation of the anhydrate crystalline form known as zabuyelite. nih.govresearchgate.net
| Parameter | Description | Reference |
|---|---|---|
| Instrument | Bruker D8 Advance X-ray diffractometer with Cu source | acs.org |
| Instrument | Thermo Scientific ARL X'TRA Companion with Cu Kα radiation | azom.com |
| Geometry | Bragg-Brentano | azom.com |
| Data Collection Time | 10 minutes per sample | azom.com |
| Analysis Method | Rietveld refinement using Profex (BGMN algorithm) | azom.com |
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining molecular structure and chemical identity. researchgate.net For lithium-containing compounds, both ⁶Li and ⁷Li nuclei can be used, each with its own advantages. huji.ac.il ⁷Li is more sensitive but produces broader signals, while ⁶Li offers sharper lines, which is particularly useful in asymmetric environments, although it has lower sensitivity. huji.ac.il
NMR can be employed to confirm the formation of bicarbonate species. For instance, solid-state ¹³C MAS NMR spectroscopy can detect the presence of bicarbonate moieties on materials. acs.org In studies of CO₂ interaction with certain frameworks, a signal at 160 ppm in the ¹³C NMR spectrum is attributed to the formation of bicarbonate. acs.org NMR methods have also been developed to distinguish between intracellular and extracellular lithium ions, which has applications in biomedical research. nih.gov This demonstrates the technique's ability to probe the local environment of lithium ions. nih.govtechnologynetworks.com
| Property | ⁶Li | ⁷Li |
|---|---|---|
| Spin | 1 | 3/2 |
| Natural Abundance | 7.59% | 92.41% |
| Quadrupole Moment | Low | Higher |
| Signal Linewidth | Sharp | Broad |
| Sensitivity | Low | High |
X-ray Diffraction for Crystalline Phase Identification
Chromatographic and Thermal Analysis
Chromatographic and thermal methods are essential for the quantitative analysis and assessment of the thermal stability of this compound and its related compounds.
Ion chromatography (IC) is a robust and sensitive technique for the quantitative analysis of ions in solution. It is widely used for determining the concentration of bicarbonate and carbonate ions, as well as lithium and other cations. metrohm.com This method offers significant improvements over traditional techniques like titration, as it can simultaneously determine multiple ions in a single analysis. thermofisher.comlcms.cz
In the analysis of lithium compounds, IC with suppressed conductivity detection is a validated method. metrohm.com For cation analysis, a cation-exchange column, such as the Dionex IonPac CS16 or CS12A-5µm, is used with an eluent like methanesulfonic acid (MSA). thermofisher.comlcms.cz This setup allows for the separation and quantification of lithium from other cations like sodium and calcium. thermofisher.comlcms.cz The technique is crucial for quality control in the production of lithium carbonate, ensuring the purity of the final product. aplitechbiolab.com
| Parameter | Value/Description | Reference |
|---|---|---|
| Technique | Ion Chromatography with suppressed conductivity detection | thermofisher.com |
| Column | Thermo Scientific™ Dionex™ IonPac™ CS16 cation-exchange | thermofisher.com |
| Eluent | Electrolytically generated methanesulfonic acid (MSA) | thermofisher.com |
| Detection | Suppressed conductivity | thermofisher.com |
| Application | Quantification of lithium and other cations | thermofisher.com |
Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature. valipod.com It is used to study the thermal stability and decomposition of materials. valipod.com For this compound, TGA confirms its decomposition into lithium carbonate (Li₂CO₃), carbon dioxide (CO₂), and water (H₂O) at temperatures between 100–150°C.
The thermal decomposition of lithium carbonate itself occurs at much higher temperatures. TGA studies show that the decomposition of Li₂CO₃ to lithium oxide (Li₂O) and CO₂ begins around its melting point of approximately 723°C. researchgate.netmdpi.com The decomposition process is influenced by the surrounding atmosphere; for example, under an argon atmosphere, the decomposition is nearly complete by 900°C, while in a pure CO₂ atmosphere, the decomposition is significantly suppressed. researchgate.net TGA is a key tool for evaluating the thermal stability of lithium compounds used in various applications, including batteries. valipod.commdpi.com
| Compound | Decomposition Temperature | Decomposition Products | Reference |
|---|---|---|---|
| This compound (LiHCO₃) | 100–150°C | Li₂CO₃, CO₂, H₂O | |
| Lithium carbonate (Li₂CO₃) | Starts ~723°C | Li₂O, CO₂ | researchgate.net |
Ion Chromatography for Quantitative Analysis
Microscopic and Surface Characterization
Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology of materials at the micro and nanoscale. In the context of systems containing lithium and bicarbonate, SEM has been employed to study the morphology of films and precipitates formed on electrode surfaces.
Research on surface films formed on lithium metal in various organic electrolytes has utilized SEM to observe their morphology. For instance, films formed in electrolytes containing LiPF6 have been shown to exhibit a spherical morphology. osti.gov In contrast, films formed in the presence of LiClO4 and LiN(SO2CF3)2 were observed to be dendritic. osti.gov The morphology of electrodeposited lithium is also significantly influenced by the electrolyte composition. Studies have shown that in vinylene carbonate (VC)-based electrolytes, lithium metal deposits as uniform and very small particles, with a suppression of dendrite formation. researchgate.net
The presence of different ions in solution can significantly alter the crystal morphology of lithium carbonate precipitates. In solutions containing CaCl2, two distinct crystal morphologies have been observed: porous crystals composed of smaller particles and larger crystals with well-defined rhombohedral faces. acs.org The use of carbonate or bicarbonate solutions in the co-precipitation of mixed metal precursors for battery cathodes also results in specific particle morphologies, which are crucial for the performance of the final cathode material. google.com For example, a precursor with an open porosity and high Brunauer-Emmett-Teller (BET) surface area has been shown to improve electrochemical performance. google.com
The table below summarizes the observed morphologies in different lithium and bicarbonate-containing systems.
| System/Condition | Observed Morphology | Reference(s) |
| Li film in LiPF6 electrolyte | Spherical | osti.gov |
| Li film in LiClO4/LiN(SO2CF3)2 electrolyte | Dendritic | osti.gov |
| Li deposit in Vinylene Carbonate electrolyte | Uniform, small particles | researchgate.net |
| Li2CO3 precipitate with CaCl2 | Porous aggregates and rhombohedral crystals | acs.org |
| Mixed metal carbonate precursor | Open porosity, high surface area | google.com |
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. It is particularly valuable for analyzing the surface chemistry of electrodes and the composition of the solid electrolyte interphase (SEI) that forms on their surfaces.
In studies of lithium-ion battery anodes, XPS has been instrumental in identifying the chemical species present in the SEI layer. The SEI often contains reduction products of the electrolyte solvents and salts. For graphite-based negative electrodes, the SEI layer has been found to contain lithium alkyl carbonates (R-OCO2-Li) and in some cases, lithium carbonate (Li2CO3). unt.edu The presence of carbonates in the SEI is indicated by peaks in the C 1s spectra around 290-291 eV. unt.edu Some studies have also reported the presence of lithium hydrogen carbonate (LiHCO3) on samples from cells that have undergone accelerated aging. unt.edu
Below is a table summarizing typical binding energies for carbon and oxygen in species relevant to this compound systems.
| Element | Species | Binding Energy (eV) | Reference(s) |
| C 1s | Carbonates (in SEI) | ~290 - 291 | unt.edu |
| C 1s | Hydrocarbon contaminants | ~285 | researchgate.net |
| O 1s | Adsorbed water | ~533.2 | researchgate.net |
It is important to note that the composition of the surface film can vary significantly with the aging of the cell and the specific electrolyte formulation used. unt.edu
Electrochemical techniques are essential for understanding the redox behavior, charge transfer kinetics, and passivation phenomena in systems containing lithium and bicarbonate ions. Cyclic Voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS) are two of the most commonly used methods.
Cyclic voltammetry provides information on the electrochemical reactions occurring at an electrode surface as the potential is swept. In studies of the passivation of aluminum in aqueous lithium carbonate/bicarbonate solutions, CV has revealed a wide anodic peak and the absence of a reverse peak, which is characteristic of a totally irreversible system. capes.gov.br The electrochemical oxidation of tetrahydrocarbazole has been studied in an aqueous-acetonitrile solution containing lithium perchlorate (B79767) and sodium bicarbonate. The cyclic voltammogram showed a single peak, and the peak potential shifted to more negative values as the bicarbonate concentration increased. pjsir.org
Electrochemical Impedance Spectroscopy is a powerful technique for probing the electrical properties of materials and their interfaces. By applying a small sinusoidal voltage and measuring the current response over a range of frequencies, one can obtain information about resistance, capacitance, and diffusion processes. In the study of aluminum passivation in lithium carbonate/bicarbonate solutions, EIS confirmed the mixed diffusional and charge transfer control of the anodic process. capes.gov.br The capacitance values were found to be different for de-aerated and aerated solutions, indicating the role of oxygen in the passivation process. capes.gov.br EIS studies on the electrochemical reduction of bicarbonate on a silver-oxide-based electrode have shown a decrease in charge transfer resistance with increasingly negative potential. doi.org
The table below presents key electrochemical parameters obtained from studies in bicarbonate systems containing lithium.
| System | Technique | Key Finding/Parameter | Value | Reference(s) |
| Al in Li2CO3/LiHCO3 solution | CV | System type | Totally irreversible | capes.gov.br |
| Al in Li2CO3/LiHCO3 solution (de-aerated) | EIS | Capacitance | 20 µF cm-2 | capes.gov.br |
| Al in Li2CO3/LiHCO3 solution (aerated) | EIS | Capacitance | 1 µF cm-2 | capes.gov.br |
| Tetrahydrocarbazole oxidation with NaHCO3 | CV | dEp/dlog[bicarbonate] | -17.9 mV | pjsir.org |
These electrochemical characterization techniques are crucial for elucidating the mechanisms of passivation, corrosion, and electrocatalytic reactions in environments containing this compound.
Computational Chemistry and Theoretical Modeling
Quantum Mechanical Calculations (DFT, Ab Initio)
Quantum mechanical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are at the forefront of theoretical investigations into the properties of lithium bicarbonate. These first-principles approaches model the electronic structure of molecules to predict their behavior with high accuracy, without the need for empirical parameters.
Prediction of Reaction Pathways and Transition States
DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions involving this compound, thereby predicting plausible reaction pathways and identifying the associated transition states. For instance, theoretical studies have modeled the transition states for key reactions such as the decomposition of this compound and its neutralization reaction with acids.
One of the primary decomposition pathways for aqueous this compound involves its conversion to lithium carbonate, carbon dioxide, and water. Computational models can elucidate the step-by-step mechanism of this process, identifying the molecular configurations of the transition states. Similarly, the reaction of this compound with an acid, such as hydrochloric acid (HCl), to form lithium chloride (LiCl), CO₂, and H₂O has been a subject of DFT modeling to understand its reactive nature.
Furthermore, ab initio molecular dynamics (AIMD) simulations, which combine quantum mechanical calculations with molecular dynamics, have been employed to study the hydration structures of bicarbonate and its reactions in aqueous solutions. acs.org These simulations provide a dynamic picture of the interactions between the bicarbonate ion and surrounding water molecules, which is crucial for understanding its reactivity in biological and environmental systems. For example, AIMD has been used to investigate the nucleophilic attack of a hydroxide (B78521) ion on carbon dioxide to form bicarbonate, a fundamental reaction in carbon capture and biological processes. acs.org
Research into the formation of components of the solid electrolyte interphase (SEI) in lithium-ion batteries has also shed light on the reactivity of related organic this compound compounds. researchgate.net DFT calculations have been used to predict reaction pathways for the formation of these compounds, which are crucial for the battery's performance and longevity. researchgate.net
Table 1: Predicted Reaction Pathways for this compound and Related Species
| Reactants | Products | Method | Focus of Study |
| LiHCO₃(aq) | Li₂CO₃(s) + CO₂(g) + H₂O(l) | DFT | Decomposition pathway modeling. |
| LiHCO₃(aq) + HCl(aq) | LiCl(aq) + CO₂(g) + H₂O(l) | DFT | Acid-neutralization reaction mechanism. |
| CO₂(aq) + OH⁻(aq) | HCO₃⁻(aq) | AIMD, DFT | Bicarbonate formation in aqueous solution. acs.org |
| Ethylene (B1197577) Carbonate + Li⁺ | Organic Lithium Bicarbonates | DFT | SEI formation in Li-ion batteries. researchgate.net |
Calculation of Activation Energies and Thermodynamic Parameters
A significant advantage of quantum mechanical calculations is their ability to quantify the energetic landscape of a reaction, providing crucial parameters such as activation energies and thermodynamic data. The activation energy (Ea), which is the energy barrier that must be overcome for a reaction to occur, is a key determinant of reaction kinetics.
For instance, an estimated activation energy for the DIDS-sensitive transport involving bicarbonate, a process relevant to lithium transport in biological systems, has been computationally determined to be approximately 24 kcal/mol. In the context of lithium-ion battery research, the activation energies for the decomposition of electrolyte components in the presence of lithium ions have been calculated using quantum chemistry. nih.gov These studies show that the presence of Li⁺ can lower the decomposition energy barriers of carbonate solvents, leading to the formation of species like lithium carbonate. nih.gov
Thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) changes for reactions involving this compound can also be calculated. researchgate.net These parameters determine the spontaneity and equilibrium position of a reaction. For example, the Gibbs free energy change for the chemical adsorption of carbon dioxide by lithium hydroxide to form this compound has been calculated to predict the spontaneity of the process at different temperatures. researchgate.net
First-principles calculations based on DFT are also used to determine the thermodynamic stability of electrode materials in lithium-ion batteries, which can involve carbonate and bicarbonate species at the electrode-electrolyte interface. berkeley.edufrontiersin.org The intercalation potential, a key thermodynamic property of battery electrodes, can be calculated with high accuracy, and corrections for temperature effects can be included by calculating vibrational contributions to the free energy. electrochemsci.org
Table 2: Calculated Thermodynamic and Kinetic Parameters for Bicarbonate-Related Reactions
| Reaction/Process | Parameter | Calculated Value | Method |
| DIDS-sensitive transport involving HCO₃⁻ | Activation Energy | ~24 kcal/mol | Computational Estimation |
| Li₂CO₃ Crystallization from LiHCO₃ solution | Apparent Activation Energy | 23.55 kJ/mol | Experimental/Kinetic Modeling researchgate.net |
| Carbonation of Li₂CO₃ | Apparent Activation Energy | -11.36 kJ/mol | Experimental/Kinetic Modeling scispace.com |
| CO₂ adsorption by LiOH to form LiHCO₃ | ΔG (at 298.15 K) | 9.95 kcal/mol | DFT researchgate.net |
| CO₂ adsorption by LiOH to form LiHCO₃ | ΔH (at 298.15 K) | 1.55 kcal/mol | DFT researchgate.net |
| CO₂ adsorption by LiOH to form LiHCO₃ | ΔS (at 298.15 K) | -0.03 kcal/mol·K | DFT researchgate.net |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a powerful lens through which to view the dynamic behavior of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can model complex processes that are often inaccessible to direct experimental observation.
Modeling Solvation Structures and Ion Transport
In the context of this compound, MD simulations are particularly valuable for understanding its behavior in solution. The solvation structure of the lithium ion (Li⁺) and the bicarbonate ion (HCO₃⁻) in water or other solvents dictates their reactivity and transport properties. MD simulations can reveal the number and arrangement of solvent molecules in the coordination shells around these ions. nih.govdiva-portal.orgacs.orgrsc.org
Studies on lithium-ion battery electrolytes, which often contain organic carbonates, have extensively used MD simulations to investigate the solvation of Li⁺. acs.orgrsc.orgosti.gov These simulations show that Li⁺ is typically coordinated by the carbonyl oxygen atoms of the carbonate molecules. acs.org The composition of the Li⁺ solvation shell in mixed-solvent electrolytes has been shown to be dependent on the salt concentration and the nature of the solvent molecules. osti.gov
The transport of lithium ions is a critical process in many applications, from batteries to biological systems. MD simulations can be used to calculate diffusion coefficients for ions and to elucidate the mechanisms of ion transport. nih.govdiva-portal.orgresearchgate.net For example, simulations have shown that in some dicarbonate (B1257347) systems, Li⁺ mainly moves together with its coordinating solvent molecules. diva-portal.org The influence of the solvation shell structure on the mobility of Li⁺ is a key area of investigation. nih.gov
Table 3: Insights from Molecular Dynamics Simulations on Li⁺ Solvation and Transport in Carbonate-Containing Systems
| System | Simulation Focus | Key Findings |
| Li⁺ in dicarbonate electrolytes | Solvation and Ion Transport | Li⁺ transport is often correlated with the movement of coordinating dicarbonate molecules. diva-portal.org |
| Li⁺ in mixed carbonate electrolytes | Solvation Structure | The composition of the Li⁺ solvation shell is influenced by solvent and salt concentrations. rsc.orgosti.gov |
| Li⁺ in ethylene carbonate/ethyl methyl carbonate | Solvation and Diffusion | FPMD simulations revealed details of the Li⁺ solvation structures and their relative energies. acs.org |
| Dilithium ethylene dicarbonate (Li₂EDC) | Ion Transport | MD simulations provided insights into the low ionic conductivity and heterogeneous Li⁺ transport. figshare.com |
| Li⁺/PF₆⁻ in EMC/TMS mixtures | Solvation and Conductivity | TMS molecules preferentially coordinate with Li⁺, leading to improved ionic conductivity. nih.gov |
Simulation of Reactive Vapor-Liquid Equilibria
The phase behavior of systems containing lithium carbonate and bicarbonate is important in various industrial processes, including carbon capture and lithium production. Molecular simulations, particularly those employing advanced machine learning potentials, are capable of modeling reactive vapor-liquid equilibria. researchgate.netacs.org
A recent study utilized deep potential molecular dynamics (DPMD) to investigate the reactive vapor-liquid equilibria of molten lithium carbonate (Li₂CO₃). researchgate.netacs.org These simulations, trained on quantum mechanical data, can accurately model chemical reactions, such as the decomposition of Li₂CO₃ into lithium oxide (Li₂O) and carbon dioxide (CO₂), within a multiphase system. researchgate.net While this study focused on lithium carbonate, the methodology is directly applicable to studying the equilibrium between aqueous this compound solutions and a CO₂-containing vapor phase. Such simulations can predict the partial pressures of species in the vapor phase in equilibrium with the liquid, which is crucial for designing and optimizing separation and reaction processes. researchgate.net
Machine Learning and Data-Driven Approaches in Chemical Systems
The application of machine learning (ML) and data-driven approaches is revolutionizing the field of computational chemistry. scientific.netescholarship.orglbl.govresearchgate.netgoogle.comacs.orgnih.govresearchgate.net By learning from large datasets of chemical information, ML models can predict material properties and reaction outcomes with remarkable speed and accuracy, accelerating the discovery and design of new chemical systems.
In the context of lithium-containing systems, particularly those relevant to lithium-ion batteries, ML has been used to predict a wide range of properties. scientific.netgoogle.comacs.orgnih.gov For example, graph convolutional neural networks have been trained on structural features of materials to predict their mechanical properties, which is relevant for understanding the stability of solid electrolytes. acs.org ML models are also being developed to predict the physicochemical properties of electrolyte components, such as their electronic energy, enthalpy, and free energy, using data from DFT calculations. nih.gov
Data-driven methodologies are also being employed to automatically explore complex reaction networks and predict the formation mechanisms of chemical species. escholarship.orglbl.gov For instance, a reaction network approach has been used to investigate the formation of lithium ethylene monocarbonate and lithium ethylene dicarbonate, which are related to organic lithium bicarbonates, in the SEI of lithium-ion batteries. escholarship.orglbl.gov These methods can identify novel reaction pathways and intermediates that might be missed by manual investigation.
Active learning, a subfield of machine learning, is being used to optimize experimental and computational efforts. researchgate.net In one study, an active learning-driven high-throughput method was used to optimize the production of battery-grade lithium carbonate, a process that involves the conversion of this compound. researchgate.net This approach allows for the rapid identification of optimal process conditions by intelligently selecting the most informative experiments or calculations to perform.
Table 4: Applications of Machine Learning and Data-Driven Approaches in Lithium Chemical Systems
| Application Area | Machine Learning Technique | Objective |
| Solid Electrolyte Screening | Graph Convolutional Neural Networks | Predict mechanical properties to assess dendrite suppression capability. acs.org |
| Electrolyte Property Prediction | Graph Neural Networks with Active Learning | Efficiently predict physicochemical properties like electronic energy and free energy. nih.gov |
| Reaction Mechanism Prediction | Automated Reaction Network Exploration | Investigate formation pathways of SEI components like lithium ethylene monocarbonate. escholarship.orglbl.gov |
| Process Optimization | Active Learning-Driven High-Throughput Methods | Optimize the production of battery-grade lithium carbonate from lithium-containing solutions. researchgate.net |
| Battery Lifetime Prediction | Various Data-Driven Algorithms (SVM, ARMA, PF) | Predict the remaining useful life of lithium-ion batteries. scientific.netresearchgate.net |
Retrosynthesis Algorithms and Reaction Network Analysis
Computational chemistry provides powerful tools for predicting and understanding the synthesis of chemical compounds. For a relatively simple inorganic molecule like this compound, these tools, particularly retrosynthesis algorithms and reaction network analysis, offer insights into its formation pathways from basic precursors.
Retrosynthesis Algorithms
Retrosynthesis is a technique where a target molecule is broken down into simpler, commercially available precursors through a series of logical disconnections. acs.orgnih.gov Computer-Aided Retrosynthesis (CAR) employs algorithms to automate this process, searching vast databases of chemical reactions and rules to propose viable synthetic routes. acs.orgacs.org Algorithms like best-first search and Monte Carlo Tree Search are often used to navigate the complex web of possible reactions. acs.org
For this compound, retrosynthesis software predicts a straightforward, one-step synthetic pathway. Computational tools such as Pistachio/Reaxys suggest that the most logical synthesis route involves the reaction of lithium carbonate with carbon dioxide and water. This prediction aligns with well-established laboratory and industrial synthesis methods.
The primary retrosynthetic disconnection for this compound is the breaking of the bonds that form the bicarbonate ion from a carbonate precursor. This is represented as a transformation of the bicarbonate anion back to carbonate and its acidifying agent, carbonic acid (formed in situ from CO₂ and H₂O).
| Target Molecule | Retrosynthetic Disconnection | Predicted Precursors | Predicted Reaction Type |
|---|---|---|---|
| This compound (LiHCO₃) | C-O bond of bicarbonate | Lithium Carbonate (Li₂CO₃) + Carbon Dioxide (CO₂) + Water (H₂O) | Carbonation/Acid-Base |
Reaction Network Analysis
Reaction network analysis is a computational approach used to explore the complex web of possible chemical reactions that can occur in a system. acs.orgacs.org This method is particularly valuable for understanding the formation of intermediate or side products in complex environments, such as the Solid-Electrolyte Interphase (SEI) layer in lithium-ion batteries. acs.orgresearchgate.netchemrxiv.org These networks are generated by applying chemical transformation rules to a set of initial reactants and then using quantum chemical methods, like Density Functional Theory (DFT), to calculate the thermodynamics and kinetics of each potential reaction. acs.orgchemrxiv.org
In the context of lithium-ion batteries, where ethylene carbonate is a common solvent, computational reaction networks have been used to investigate electrolyte degradation pathways. acs.orgchemrxiv.org These studies have identified this compound as a potential product. For instance, an automated reaction network exploring the formation of lithium ethylene monocarbonate (LEMC) identified a pathway involving the hydrolysis of lithium ethylene dicarbonate (LEDC). This reaction yields LEMC and this compound (LiHCO₃) as products. acs.org Although this specific pathway was calculated to be endergonic, its identification demonstrates the power of reaction networks to uncover previously unconsidered formation routes. acs.org
The analysis of these networks provides a unified view of how competing reactions, influenced by factors like the presence of water, can lead to various products. chemrxiv.org
| Context | Identified Reaction in Network | Significance | Computational Method |
|---|---|---|---|
| Li-ion Battery SEI Formation | LEDC + H₂O → LEMC + LiHCO₃ | Identifies a potential formation pathway for LiHCO₃ as a byproduct of electrolyte degradation. acs.org | Automated Reaction Network with DFT |
| General Aqueous Chemistry | Li₂CO₃ + CO₂ + H₂O ⇌ 2LiHCO₃ | Models the fundamental equilibrium reaction for LiHCO₃ synthesis. mdpi.com | Thermodynamic Modeling |
Geochemical and Environmental Pathways
Role in Natural Lithium Cycles and Brine Systems
Lithium is a lithophile element, meaning it tends to concentrate in the Earth's crust. It is found in three primary deposit types: pegmatites, continental brines, and hydrothermally altered clays. Continental brines are a major source of global lithium production due to relatively low extraction costs. The formation of these lithium-rich brines is a complex process influenced by geological, hydrological, and climatic factors.
Lithium bicarbonate is a component of geothermal and continental brines, which are significant sources of lithium. stanford.eduusgs.gov These brines are essentially concentrated solutions of salts, including sodium, calcium, potassium, chlorine, sulfates, and bicarbonates. stanford.edu While lithium is present in smaller quantities compared to other ions, its concentration can be economically viable for extraction. stanford.edu
Geothermal brines, particularly those in regions with volcanic and tectonic activity, can have notable lithium concentrations. usgs.gov For instance, geothermal fluids in the Upper Rhine Valley have temperatures up to 200°C and lithium concentrations as high as 210 mg/L. nrel.gov The Salton Sea Known Geothermal Resource Area (KGRA) in the United States is another prominent example, with brines containing up to 400 mg/kg of lithium. nrel.gov In such systems, carbon dioxide can be used to regenerate sorbents used in lithium extraction, forming this compound in the process, which is then converted to lithium carbonate. nrel.gov
Table 1: Lithium Concentrations in Various Geothermal and Continental Brines
| Location | Brine Type | Lithium Concentration |
| Salton Sea, USA | Geothermal | Up to 400 mg/kg nrel.gov |
| Upper Rhine Valley | Geothermal | Up to 210 mg/L nrel.gov |
| Alsace, France | Geothermal | Up to 162 mg/L nrel.gov |
| Wairakei, New Zealand | Geothermal | ~13 mg/L nrel.gov |
| Clayton Valley, USA | Continental | Up to 320 ppm unr.edu |
| Costa Rica (AMP & Las Pailas) | Geothermal | 10 mg/kg & 18 mg/kg stanford.edu |
This table is not exhaustive and represents a selection of reported lithium concentrations.
The concentration of lithium in brines is a result of several interconnected geological and hydrogeological processes. One of the primary mechanisms is evaporative concentration in closed basins. unr.edu In arid environments, water inflow is balanced or exceeded by evaporation, leading to the progressive enrichment of dissolved salts, including lithium.
Hydrothermal activity is another crucial factor. Hot fluids can leach lithium from host rocks and transport it to the brine body. This process can also lead to the formation of lithium-rich clays, such as hectorite, which can later release lithium back into the brine under certain geochemical conditions.
The interaction between groundwater and rock formations over long geological timescales also contributes to the accumulation of dissolved minerals, including bicarbonate and sodium ions. mdpi.com The weathering of silicate (B1173343) minerals, for example, can release lithium into the groundwater, which is then transported to accumulating basins. In these basins, the interplay of evaporation, mineral precipitation (such as halite and gypsum), and potential re-dissolution of these minerals can further concentrate lithium in the remaining brine. unr.edu
Occurrence in Geothermal and Continental Brines
Interfacial Chemistry with Minerals and Sediments
The interaction of lithium-containing solutions with minerals and sediments is a critical aspect of its geochemical cycle. While specific research on the interfacial chemistry of pure this compound is limited, the behavior of lithium ions in the presence of carbonate and bicarbonate in solution provides valuable insights.
In sedimentary environments, particularly in closed basins, lithium can be incorporated into clay minerals. usgs.gov The layered structure of minerals like biotite, a type of mica, allows for the retention and subsequent release of lithium, influencing its distribution and mobility in geological formations. acs.org Studies have shown that the interaction of such minerals with CO2-rich brines can lead to the release of cations, including lithium. acs.org
The surface chemistry of minerals plays a significant role in lithium extraction processes. researchgate.net For instance, in froth flotation, a method used to concentrate lithium-bearing minerals, the surface properties of the minerals determine the efficiency of separation. researchgate.net The presence of various ions in the brine, including bicarbonate, can affect the surface charge of minerals and thus their interaction with flotation reagents.
Carbon Dioxide Capture and Utilization Technologies
The chemistry of the lithium carbonate-bicarbonate system is being explored for its potential in carbon dioxide (CO₂) capture and utilization. These technologies aim to mitigate greenhouse gas emissions by capturing CO₂ and converting it into valuable products.
One approach to CO₂ capture involves the reaction of lithium carbonate (Li₂CO₃) with CO₂ in an aqueous solution to form the more soluble this compound (LiHCO₃). researchgate.netmdpi.com This process is influenced by several factors, including CO₂ pressure, temperature, and the physical properties of the lithium carbonate. researchgate.net Increasing CO₂ pressure and agitation speed, while decreasing particle size and temperature, generally favor the dissolution of lithium carbonate to form this compound. researchgate.net The resulting this compound solution can then be heated to reverse the reaction, precipitating high-purity lithium carbonate and releasing the captured CO₂ for storage or further use. mdpi.comgoogle.com
This method is also relevant in the purification of lithium carbonate. Industrial-grade lithium carbonate can be converted to this compound to separate it from less soluble impurities. Subsequent decomposition of the this compound yields a purer form of lithium carbonate. mdpi.com
The electrochemical reduction of bicarbonate, a key component of the this compound system, offers a promising pathway for converting captured CO₂ into valuable chemicals and fuels. brunel.ac.uknih.gov This process avoids the energy-intensive step of regenerating pure CO₂ from capture solutions. nih.gov
In these systems, bicarbonate ions (HCO₃⁻) in solution can be electrochemically reduced at a cathode to produce a variety of products, including formate (B1220265), carbon monoxide, and even multicarbon products like acetate, ethylene (B1197577), and ethanol. nih.govmdpi.com The specific products formed depend on the catalyst used, the electrode potential, and the composition of the electrolyte. mdpi.com For example, tin-based catalysts have shown selectivity towards the production of formate from bicarbonate solutions. mdpi.com
Recent research has focused on developing advanced electrode materials, such as copper/silver bilayer electrodes, to enhance the efficiency and selectivity of bicarbonate reduction to more complex molecules. nih.gov These integrated capture and conversion systems represent a significant step towards a circular carbon economy.
Applications in Advanced Chemical Processing and Materials Science
Purification Strategies for Lithium Compounds
The purification of lithium compounds is a critical step in producing high-purity materials required for applications such as lithium-ion batteries and pharmaceuticals. google.comwipo.int Lithium bicarbonate is instrumental in these processes, primarily through the conversion of less soluble lithium carbonate into the more soluble bicarbonate form, facilitating the removal of impurities. google.comcondorchem.comeeer.org
The bicarbonation process is a widely used method for purifying technical-grade lithium carbonate derived from brines or mineral ores. google.comwipo.int This process involves reacting an aqueous slurry of impure lithium carbonate with carbon dioxide (CO₂), often under pressure, to form a solution of dissolved this compound. google.comosti.gov
The underlying principle of this purification technique lies in the difference in solubility between lithium carbonate and this compound, as well as the insolubility of many common impurities under the process conditions. eeer.org While lithium carbonate has limited solubility in water, this compound is significantly more soluble. This allows for the selective dissolution of lithium as LiHCO₃, leaving behind insoluble impurities such as iron, magnesium, and calcium salts, which can then be removed by physical separation methods like filtration. google.com
The process can be summarized by the following reaction: Li₂CO₃ (s, impure) + CO₂ (g) + H₂O (l) → 2LiHCO₃ (aq)
After the removal of insoluble impurities, soluble divalent or trivalent ions like Mg²⁺, Ca²⁺, and Fe³⁺ that may remain in the this compound solution can be further removed using ion-exchange resins. google.comgoogle.com These resins selectively adsorb the multivalent impurity ions. google.comgoogle.com
Table 1: Common Impurities Removed During Bicarbonation
| Impurity | Chemical Formula/Form | Removal Mechanism |
|---|---|---|
| Silica | SiO₂ | Insoluble, removed by filtration. |
| Iron Salts | e.g., Fe(OH)₃, FeCO₃ | Insoluble, removed by filtration. google.com |
| Magnesium Salts | e.g., Mg(OH)₂, MgCO₃ | Insoluble, removed by filtration. google.com |
| Calcium Ions | Ca²⁺ | Removed by ion exchange. google.comgoogle.com |
| Magnesium Ions | Mg²⁺ | Removed by ion exchange. google.comgoogle.com |
Once the purified this compound solution is obtained, high-purity lithium carbonate is recovered through a crystallization process. google.com This is typically achieved by heating the solution to temperatures between 70°C and 90°C. google.comfrontiersin.org The increase in temperature reverses the bicarbonation reaction, causing this compound to decompose and precipitate as solid lithium carbonate, releasing carbon dioxide gas in the process. google.comfrontiersin.orgmdpi.com
The reaction for the decomposition is: 2LiHCO₃ (aq) → Li₂CO₃ (s, pure) + CO₂ (g) + H₂O (l) mega.cz
This recrystallized lithium carbonate exhibits significantly higher purity than the initial technical-grade material. osti.gov The process effectively separates the lithium from both insoluble and soluble impurities that were removed in the preceding steps. google.com Further washing of the precipitated lithium carbonate with hot water can help remove any remaining soluble impurities, yielding a product with purity levels exceeding 99.9%. google.commdpi.com This battery-grade lithium carbonate is a key material for the production of components for lithium-ion batteries. condorchem.comgoogle.com
Some advanced methods, like using special electrodialysis, can achieve even higher concentrations of this compound before the heating and crystallization step, further enhancing the efficiency of the purification process. mega.cz
Selective Removal of Impurities via Bicarbonation
Chemical Reagent in Synthetic Routes
This compound serves as a reagent in various chemical syntheses. It can be used as a source of the bicarbonate ion or as an intermediate in the production of other high-purity lithium compounds. google.com For instance, high-purity lithium carbonate can be reacted with hydrochloric acid to produce high-purity lithium chloride, a precursor for battery-grade lithium metal. google.com Similarly, it can be reacted with other acids to form various lithium salts.
In some processes, this compound solutions are used in electrolysis to produce high-purity lithium hydroxide (B78521). google.com The electrolysis of a this compound solution can yield lithium hydroxide, hydrogen gas, and carbonic acid. google.com
Corrosion Inhibition Studies using this compound Solutions
Aqueous solutions containing carbonate and bicarbonate ions, including those of lithium, have been studied for their potential to inhibit the corrosion of certain metals, particularly aluminum and its alloys. researchgate.netdntb.gov.ua Research has shown that the presence of carbonate/bicarbonate ions in the solution can lead to the formation of a protective passive layer on the metal surface, which mitigates corrosion. researchgate.net
Studies on pure aluminum in lithium carbonate/bicarbonate solutions have demonstrated that the anodic dissolution process is influenced by the presence of these ions. researchgate.net The formation of a protective layer, potentially an aluminum-lithium layered double hydroxide, is proposed as the mechanism for the observed corrosion inhibition, especially under moderately alkaline conditions. researchgate.net This protective layer can reduce the corrosion rate of the metal. researchgate.net
Role in Electrolyte Chemistry (Focusing on Bicarbonate Ion Influence on Electrochemical Behavior)
In the context of lithium-ion batteries, the electrolyte is a critical component that facilitates the movement of lithium ions between the anode and cathode. ufinebattery.comwikipedia.org While this compound itself is not a primary component of standard non-aqueous electrolytes used in commercial lithium-ion batteries, the influence of the bicarbonate ion (HCO₃⁻) on electrochemical behavior is a subject of research.
The electrolyte is typically composed of a lithium salt, like lithium hexafluorophosphate (B91526) (LiPF₆), dissolved in a mixture of organic carbonate solvents. wikipedia.orghuntkeyenergystorage.com Additives are often introduced in small quantities to improve the performance and stability of the battery, such as by forming a stable solid electrolyte interphase (SEI) on the anode. huntkeyenergystorage.com
Emerging Research Directions and Future Perspectives
Integration of Advanced Experimental and Computational Methods
A deeper understanding of lithium bicarbonate's behavior at the molecular level is being unlocked through the powerful synergy of advanced experimental and computational techniques. These methods provide unprecedented insights into the compound's structure, properties, and interactions.
Advanced Experimental Techniques are being employed to probe the intricacies of this compound. These include:
Cryo-Electron Microscopy (Cryo-EM): This technique allows for the high-resolution visualization of this compound structures in their near-native state, providing crucial information about its morphology and interfaces.
In-situ Spectroscopy: Techniques like time-resolved infrared (TRIR) spectroscopy enable the real-time tracking of reaction intermediates and kinetics, offering a dynamic view of chemical processes involving this compound. osti.gov
X-ray Diffraction (XRD): Used to verify the crystalline structure of this compound and ensure its purity.
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): These methods are crucial for confirming the decomposition products of this compound and understanding its thermal stability.
Ion Chromatography: This technique is used to quantify bicarbonate and carbonate ions, which is essential for quality control in synthesis and reaction monitoring.
Computational Modeling plays a vital role in complementing experimental findings and predicting the behavior of this compound. Key computational approaches include:
Density Functional Theory (DFT): DFT calculations are used to model the electronic structure and energetics of this compound, helping to predict its reactivity and reaction pathways. acs.org These calculations can model transition states for decomposition and neutralization reactions.
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic picture of how this compound interacts with its environment, such as solvents and other ions, which is crucial for understanding its role in electrolyte solutions.
Automated Reaction Network Generation: Advanced computational tools can automatically explore vast reaction networks to identify potential formation and decomposition pathways of this compound and related species, which is particularly relevant in the complex environment of a battery's solid electrolyte interphase (SEI). acs.org
Interactive Data Table: Advanced Methods in this compound Research
| Method | Application | Key Insights | Relevant Research Areas |
| Cryo-Electron Microscopy (Cryo-EM) | High-resolution structural analysis | Morphology, interfacial structures | Battery materials, biomineralization |
| In-situ Spectroscopy (e.g., TRIR) | Real-time reaction monitoring | Reaction intermediates, kinetics | Electrochemistry, catalysis |
| X-ray Diffraction (XRD) | Crystalline structure verification | Phase purity, crystal lattice parameters | Materials synthesis, quality control |
| Thermogravimetric Analysis (TGA) | Thermal stability assessment | Decomposition temperatures, product identification | Materials science, chemical engineering |
| Density Functional Theory (DFT) | Electronic structure and reactivity prediction | Reaction energies, transition states | Computational chemistry, materials design |
| Molecular Dynamics (MD) Simulations | Simulating molecular interactions | Solvation, diffusion, SEI formation | Electrochemistry, condensed matter physics |
Sustainable Production and Recycling Technologies
The increasing demand for lithium, primarily for lithium-ion batteries, has highlighted the urgent need for sustainable and environmentally friendly methods for its extraction, production, and recycling. This compound plays a significant role in these emerging green technologies.
One promising approach involves utilizing carbon dioxide (CO2), a greenhouse gas, as a feedstock for producing lithium carbonate via a this compound intermediate. eeer.org This process not only offers a more sustainable route to lithium carbonate but also contributes to carbon capture and utilization (CCU) efforts. eeer.org The reaction involves dissolving CO2 in an aqueous lithium solution to form soluble this compound, which can then be heated to precipitate high-purity lithium carbonate. eeer.orgca.gov
Recycling of lithium from spent lithium-ion batteries is another critical area of research where this compound is relevant. mdpi.comresearchgate.net Innovative hydrometallurgical processes are being developed to selectively recover lithium. nih.gov One such method involves a reductive roasting-carbonation leaching process where lithium is converted to a soluble form, facilitating its separation from other battery materials. nih.gov The recovered lithium can then be precipitated as lithium carbonate, often through the formation of this compound. researchgate.netcip.com.cn Research is also exploring the use of electrodialysis to improve the purity of lithium carbonate recovered from recycling streams. mega.cz
The development of these sustainable technologies is crucial for establishing a circular economy for lithium, reducing the environmental impact of mining, and ensuring a stable supply of this critical element for future energy storage needs. mdpi.comresearchgate.net
Elucidation of Complex Reaction Mechanisms
A significant area of ongoing research is the detailed investigation of the complex reaction mechanisms involving this compound. This is particularly important in the context of lithium-ion batteries, where the formation and evolution of the solid electrolyte interphase (SEI) on the anode surface are critical to battery performance and longevity.
Advanced analytical techniques, such as those mentioned in section 9.1, are being used to probe the SEI layer and identify the presence and distribution of this compound. Computational modeling is also providing valuable insights into the reaction pathways and intermediates involved in its formation. acs.org For instance, studies have shown that the oxidative degradation of organic electrolytes can produce carbonate species that then react to form lithium carbonate, with this compound as a potential intermediate. osti.gov
Unraveling these complex reaction mechanisms will enable the rational design of more stable electrolytes and SEI layers, leading to improved battery performance, longer cycle life, and enhanced safety.
Addressing Research Gaps in this compound Chemistry
Despite recent progress, several research gaps and unanswered questions remain in the field of this compound chemistry. Addressing these gaps will be crucial for unlocking the full potential of this compound in various applications.
Key Research Gaps and Future Directions:
In-situ Characterization: There is a need for more advanced in-situ characterization techniques to study the formation and behavior of this compound in real-time and under operating conditions, particularly within a battery.
Solubility and Speciation: A more comprehensive understanding of the solubility of this compound in various non-aqueous electrolyte systems is required. The speciation of lithium and bicarbonate ions in these complex solutions is also not fully understood.
Kinetics of Formation and Decomposition: The kinetics of both the formation and decomposition of this compound under different conditions (e.g., temperature, pressure, electrolyte composition) need to be more accurately determined. scispace.com
Role in SEI Formation: The precise role of this compound in the nucleation and growth of the SEI, and its impact on the ionic conductivity and mechanical stability of the SEI, remains an area of active investigation.
Development of Selective Extraction and Recovery Processes: While promising, current sustainable production and recycling methods need further optimization to improve efficiency, reduce costs, and enhance the selectivity of lithium recovery. researchgate.net This includes the development of more effective sorbents and extraction agents. researchgate.netresearchgate.net
Future research efforts will likely focus on a multidisciplinary approach, combining advanced experimental and computational methods to tackle these challenges. The insights gained will be instrumental in advancing the development of next-generation energy storage systems and other technologies that rely on the unique properties of this compound.
Q & A
Basic: What laboratory methods are used to synthesize lithium bicarbonate, and how is purity ensured?
This compound is synthesized by reacting lithium carbonate (Li₂CO₃) with carbon dioxide (CO₂) and water under controlled conditions (e.g., 25–40°C, atmospheric pressure). The reaction is:
Li₂CO₃ + CO₂ + H₂O → 2LiHCO₃
To optimize yield and purity, researchers use crystallization and filtration techniques. Impurities (e.g., unreacted Li₂CO₃) are minimized by maintaining stoichiometric ratios and monitoring reaction kinetics . Purity is validated via:
- Thermogravimetric Analysis (TGA): Confirms decomposition products (Li₂CO₃, CO₂, H₂O) at 100–150°C.
- Ion Chromatography: Quantifies bicarbonate and carbonate ions.
- X-ray Diffraction (XRD): Verifies crystalline structure.
Basic: How does this compound decompose under thermal stress, and what experimental parameters influence this process?
This compound decomposes at elevated temperatures via:
2LiHCO₃ → Li₂CO₃ + CO₂↑ + H₂O↑
Key experimental considerations:
- Atmosphere Control: Conduct reactions in inert environments (e.g., N₂) to avoid CO₂ reabsorption.
- Heating Rate: Slow heating (1–5°C/min) ensures accurate TGA/DSC data.
- Gas Analysis: Mass spectrometry tracks CO₂ and H₂O evolution .
Advanced: What methodologies are used to study this compound’s role in ion transport across biological membranes?
Human erythrocyte studies (e.g., –23) provide insights:
- Influx Assays: Cells suspended in 150 mM LiHCO₃ (pH 7.4, 38°C) measure lithium uptake via atomic absorption spectroscopy.
- Anion Exchange Inhibition: Treat cells with 4,4’-diisothiocyanostilbene-2,2’-disulfonic acid (DIDS), which blocks bicarbonate-sensitive Li⁺ transport by binding to band III proteins (~10⁵ Da).
- Ion Pair Hypothesis: Li⁺ forms LiCO₃⁻ ion pairs transported via anion exchangers. Validate using:
Advanced: How do researchers resolve contradictions in lithium transport data influenced by bicarbonate concentrations?
Conflicting results (e.g., variable Li⁺ influx rates) are addressed by:
- Controlled Bicarbonate Gradients: Systematically vary [HCO₃⁻] (0–150 mM) while monitoring Li⁺ flux.
- DIDS Titration: Correlate DIDS binding (1.1 × 10⁶ molecules/cell) with inhibition efficacy.
- Cross-Validation: Compare results across multiple assays (e.g., erythrocyte studies vs. in vitro bilayer models) .
Basic: What pharmacological mechanisms make this compound relevant to neurochemical research?
Li⁺ ions modulate:
- Enzyme Inhibition: Glycogen synthase kinase-3 (GSK-3) and inositol monophosphatase, altering neurotransmitter signaling (e.g., serotonin, norepinephrine).
- Experimental Design:
- Cell Culture Models: Neuronal cells treated with LiHCO₃ (1–10 mM) assess kinase activity via Western blot.
- Behavioral Assays: Rodent models evaluate mood stabilization .
Advanced: How can researchers ensure reproducibility in this compound synthesis and characterization?
- Protocol Standardization: Document CO₂ pressure, temperature, and agitation rates.
- Batch Consistency: Use HPLC (≥95% purity threshold) and NMR to validate chemical identity.
- Data Transparency: Share raw TGA/DSC curves and XRD patterns in supplementary materials .
Advanced: What computational tools predict this compound’s reactivity in novel reaction pathways?
- Retrosynthesis Algorithms: Tools like Pistachio/Reaxys predict one-step routes from Li₂CO₃ and CO₂/H₂O.
- DFT Calculations: Model transition states for decomposition or acid-neutralization reactions (e.g., LiHCO₃ + HCl → LiCl + CO₂ + H₂O).
- Activation Energy Estimation: Compare computational (e.g., 24 kcal/mol for DIDS-sensitive transport) with experimental values .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
- Ventilation: Use fume hoods to avoid CO₂ inhalation during decomposition.
- PPE: Wear nitrile gloves and goggles; LiHCO₃ causes skin/eye irritation.
- Waste Management: Neutralize acidic byproducts (e.g., HCl) before disposal .
Advanced: How do bicarbonate ions affect lithium’s electrochemical behavior in energy storage research?
- Electrolyte Studies: LiHCO₃ in aqueous electrolytes (pH 8–10) is tested for Li-ion battery applications.
- Cyclic Voltammetry: Measure redox stability (-0.5 to 1.5 V vs. SHE).
- Corrosion Analysis: Assess electrode degradation via SEM/EDS .
Advanced: What ethical and methodological frameworks guide research on this compound’s biological effects?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
